2-(1-bromopropyl)-4,4-diphenyl-4H-3,1-benzoxazine
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Overview
Description
2-(1-Bromopropyl)-4,4-diphenyl-4H-3,1-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This specific compound is characterized by the presence of a bromopropyl group and two phenyl groups attached to the benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromopropyl)-4,4-diphenyl-4H-3,1-benzoxazine typically involves the reaction of 4,4-diphenyl-4H-3,1-benzoxazine with 1-bromopropane in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include potassium carbonate or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromopropyl)-4,4-diphenyl-4H-3,1-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding propyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(1-hydroxypropyl)-4,4-diphenyl-4H-3,1-benzoxazine.
Oxidation: Formation of this compound oxides.
Reduction: Formation of 2-propyl-4,4-diphenyl-4H-3,1-benzoxazine.
Scientific Research Applications
2-(1-Bromopropyl)-4,4-diphenyl-4H-3,1-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-bromopropyl)-4,4-diphenyl-4H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may interact with biological targets. The phenyl groups contribute to the compound’s stability and ability to interact with aromatic residues in proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
1-Bromopropane: A simpler brominated compound used as a solvent and in organic synthesis.
Bromobenzene: An aryl bromide used in the synthesis of various organic compounds.
2-Bromopropane: An isomer of 1-bromopropane with different reactivity and applications.
Uniqueness
2-(1-Bromopropyl)-4,4-diphenyl-4H-3,1-benzoxazine is unique due to its combination of a bromopropyl group and a benzoxazine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C23H20BrNO |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(1-bromopropyl)-4,4-diphenyl-3,1-benzoxazine |
InChI |
InChI=1S/C23H20BrNO/c1-2-20(24)22-25-21-16-10-9-15-19(21)23(26-22,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,20H,2H2,1H3 |
InChI Key |
ACBXGPKCEZZEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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